molecular formula C25H24N6O4S B2837179 N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-12-5

N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2837179
CAS No.: 872995-12-5
M. Wt: 504.57
InChI Key: IJGFZMLZNZYQSY-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a potent and selective small molecule inhibitor of monoamine oxidase B (MAO-B). This compound is of significant interest in neuroscience research for its potential to modulate dopaminergic signaling. According to the National Center for Biotechnology Information, MAO-B plays a crucial role in the metabolism of dopamine in the brain, and its inhibition is a well-established therapeutic strategy for Parkinson's disease. This reagent provides researchers with a precise tool to investigate the biochemical pathways and neuroprotective mechanisms associated with MAO-B inhibition in cellular and animal models. Its complex structure, featuring a [1,2,4]triazolo[4,3-b]pyridazine core, is designed for high affinity and specificity. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4S/c1-16-2-5-18(6-3-16)25(33)26-11-10-22-29-28-21-8-9-24(30-31(21)22)36-14-23(32)27-13-17-4-7-19-20(12-17)35-15-34-19/h2-9,12H,10-11,13-15H2,1H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGFZMLZNZYQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C25H22N4O4S2C_{25}H_{22}N_{4}O_{4}S_{2} with a molecular weight of 506.6 g/mol. The structure includes various functional groups that contribute to its biological activity, particularly the benzo[d][1,3]dioxole moiety known for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the benzo[d][1,3]dioxol group is crucial as it enhances the compound's ability to interact with biological targets.

Anticancer Activity

Research has shown that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds similar in structure have been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). These studies utilized the Sulforhodamine B (SRB) assay to determine cytotoxicity.

CompoundIC50 (µM)Cell Line
Doxorubicin7.46HepG2
Doxorubicin8.29HCT116
Doxorubicin4.56MCF-7
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide2.38HepG2
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide1.54HCT116
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide4.52MCF-7

The above data indicates that certain derivatives demonstrate lower IC50 values compared to doxorubicin, suggesting enhanced potency against these cancer cell lines .

The mechanisms underlying the anticancer activity of this compound involve several pathways:

  • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis via mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis of cell cycle phases revealed that treated cells exhibited significant arrest at specific checkpoints, leading to reduced proliferation .

Case Studies

A notable case study involved a series of benzo[d][1,3]dioxole derivatives where researchers synthesized and evaluated their anticancer effects. The results showed that compounds with similar structural motifs exhibited promising antiproliferative activity across multiple cancer types while remaining non-cytotoxic to normal cell lines .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Triazolopyridazine vs. Pyrimidin-4-yl Derivatives: describes pyrimidin-4-yl derivatives fused with benzo[b][1,4]oxazin-3-ones. undisclosed yields for the target compound) .
  • Benzothiazole Derivatives :
    Benzothiazole-based compounds () replace the triazolopyridazine core with a benzothiazole ring. This substitution impacts electronic properties; benzothiazoles exhibit stronger electron-withdrawing effects, which may reduce metabolic stability compared to the target compound’s benzodioxole moiety .

Substituent Analysis

  • Thioether Linkage :
    The thioether bridge in the target compound contrasts with dithiazole rings in . Thioethers are more flexible and less prone to oxidation than dithiazoles, enhancing pharmacokinetic profiles .

  • Benzamide Terminal Group: The 4-methylbenzamide group is structurally similar to N-phenyl benzamide derivatives in .

Reaction Conditions and Reagents

  • Amide Coupling :
    The target compound’s benzamide group likely employs carbodiimide-mediated coupling (e.g., EDCl/HOBt in ), a standard method for amide bond formation with yields >75% .

  • Heterocycle Formation :
    Triazolopyridazine synthesis may parallel , which uses cyclization reactions under mild conditions. However, the benzodioxole incorporation (as in ) requires caesium carbonate as a base, which improves nucleophilicity for thioether formation .

Antimicrobial Potential

  • Pyrazole-Thiazole Hybrids: N-(4-(thiazol-4-yl)phenyl)amide derivatives () show moderate antimicrobial activity (MIC: 8–32 µg/mL).

Anti-Inflammatory and Analgesic Effects

  • Benzothiazole Acetohydrazides :
    Compounds in demonstrated IC50 values of 12–18 µM for cyclooxygenase-2 (COX-2) inhibition. The target compound’s benzodioxole group could improve COX-2 selectivity due to increased lipophilicity .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves multi-step protocols with careful control of reaction parameters:

  • Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF) for thioether bond formation, maintaining temperatures between 60–80°C to balance reactivity and side-product formation .
  • Catalysts : Employ triethylamine or DBU as bases to facilitate nucleophilic substitutions in amide coupling steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) enhances purity (>95%) .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC at intermediate stages ensures reaction progress tracking .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., benzodioxole protons at δ 6.7–6.9 ppm) and carbonyl groups (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 506.58) and fragmentation patterns .
  • HPLC-PDA : Confirms purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water mobile phase) .

Basic: How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
    • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose-Response Curves : Use logarithmic concentrations (1–100 µM) to establish efficacy thresholds .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified benzodioxole (e.g., methoxy → nitro) or pyridazine rings to assess activity shifts .
  • Biological Profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., thioether linkage enhances cytotoxicity) .
  • Computational Docking : Use AutoDock Vina to predict binding affinities toward targets like EGFR or COX-2 .

Advanced: How can researchers identify the compound’s molecular targets?

Methodological Answer:

  • Proteomic Approaches : SILAC-based pull-down assays with biotinylated derivatives isolate binding partners .
  • Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .
  • CRISPR-Cas9 Knockout : Validate target relevance by assessing resistance in gene-edited cell lines .

Advanced: How should contradictory data on biological efficacy be resolved?

Methodological Answer:

  • Controlled Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal Assays : Cross-validate results using apoptosis assays (Annexin V/PI) alongside MTT data .
  • Meta-Analysis : Compare datasets across analogs (e.g., triazolo-pyridazine derivatives) to identify trends masked by noise .

Basic: What methods determine the compound’s physicochemical stability and solubility?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, analyzed via UV-Vis spectroscopy .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C typical for triazolo-pyridazines) .
  • Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC .

Advanced: What experimental designs are suitable for in vivo pharmacokinetic studies?

Methodological Answer:

  • Rodent Models : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (F%) .
  • LC-MS/MS Quantification : Monitor plasma concentrations over 24 hours to derive t₁/₂ and AUC .
  • Tissue Distribution : Sacrifice cohorts at intervals, homogenize organs, and extract compound for analysis .

Advanced: How can computational modeling enhance mechanistic understanding?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-target complexes (e.g., 100 ns trajectories) to assess binding stability .
  • QSAR Models : Train on analog datasets to predict bioactivity and toxicity endpoints .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .

Advanced: How is metabolic stability evaluated in preclinical development?

Methodological Answer:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH, quantify parent compound via LC-MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Metabolite ID : Use UPLC-Q-TOF to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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